MG-101, also known as N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (ALLN), is a potent, cell-permeable peptide aldehyde inhibitor of cysteine proteases. It is primarily recognized for its strong inhibitory activity against calpains and lysosomal cathepsins. With well-documented inhibition constants (Ki) for Calpain I (190 nM) and Calpain II (220 nM), it serves as a critical tool in studies of apoptosis, cell cycle progression, and neurodegenerative pathways where these proteases are implicated. Its established mechanism as a reversible inhibitor makes it a standard choice for investigating cellular processes regulated by protein degradation.
While both MG-101 and the common analog MG-132 are peptide aldehyde inhibitors, they are not functionally interchangeable, and substitution can lead to misinterpretation of experimental results. MG-101 (Ac-Leu-Leu-Nle-CHO) and MG-132 (Z-Leu-Leu-Leu-CHO) differ in their N-terminal protecting groups (Acetyl vs. Carbobenzyloxy) and C-terminal residues (Norleucinal vs. Leucinal). These structural differences result in distinct inhibitory profiles. For instance, MG-132 is a significantly more potent inhibitor of the proteasome's chymotrypsin-like activity (Ki = 4 nM) compared to MG-101. Conversely, MG-101 exhibits potent inhibition of calpains I and II (Ki = 190-220 nM), a characteristic less pronounced in MG-132 which shows an IC50 of 1.2 µM for calpain. Procuring MG-132 for calpain-focused studies or using MG-101 where highly specific proteasome blockade is required can compromise data validity and reproducibility.
MG-101 provides potent and well-characterized inhibition of both Calpain I and Calpain II, which are critical in calcium-activated proteolysis. In direct comparison, the widely used proteasome inhibitor MG-132 is substantially less effective against calpains, requiring micromolar concentrations for similar effects. This makes MG-101 a more precise tool for applications requiring strong calpain blockade without the primary, high-potency inhibition of the proteasome seen with MG-132.
| Evidence Dimension | Inhibitor Constant (Ki) for Calpain I / II |
| Target Compound Data | Ki = 190 nM (Calpain I), 220 nM (Calpain II) |
| Comparator Or Baseline | MG-132: IC50 = 1.2 µM (1200 nM) for Calpain |
| Quantified Difference | Over 5-fold more potent against calpains compared to MG-132. |
| Conditions | Enzymatic assays with purified calpain I and II. |
For studies focused on calpain-mediated pathways (e.g., ischemic injury, neurodegeneration), using MG-101 avoids the confounding, potent proteasome inhibition characteristic of MG-132, ensuring clearer, more reproducible results.
MG-101 demonstrates reliable solubility in common parenteral formulation vehicles used for in vivo research, such as those containing PEG300, Tween80, and saline. Clear solutions can be prepared at concentrations suitable for typical dosing regimens (e.g., ≥1.67 mg/mL). In contrast, many peptide aldehydes, including close analogs, often require suspension or the use of more aggressive solubilizers like SBE-β-CD, which can introduce experimental variability or unwanted biological effects. The ability to form a clear solution simplifies preparation, ensures dose uniformity, and improves the reproducibility of animal studies.
| Evidence Dimension | Solubility in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline |
| Target Compound Data | ≥ 1.67 mg/mL (clear solution) |
| Comparator Or Baseline | Alternative peptide aldehydes requiring SBE-β-CD for suspension at similar concentrations. |
| Quantified Difference | Achieves clear solution vs. suspension, improving dose homogeneity. |
| Conditions | Standard formulation protocol for in vivo administration. |
This simplifies the preparation of dosing solutions for animal studies, reducing batch-to-batch variability and ensuring consistent bioavailability, which is a critical factor for procurement in preclinical research.
The use of high-purity MG-101 is directly linked to reproducible induction of metaphase arrest in cell-based assays by specifically inhibiting cyclin B degradation. This effect is dose-dependent and serves as a reliable functional readout. In contrast, crude mixtures or compounds with uncharacterized impurities can lead to inconsistent results, including unexpected cytotoxicity or off-target effects that obscure the specific mechanism of action. Procuring MG-101 with verified purity (>98%) is essential for obtaining consistent and interpretable data in cell cycle research.
| Evidence Dimension | Functional Outcome Reproducibility |
| Target Compound Data | Consistent G2/M phase arrest via inhibition of cyclin B degradation with high-purity MG-101. |
| Comparator Or Baseline | Variable efficacy and potential for off-target effects with lower-purity or crude peptide aldehyde preparations. |
| Quantified Difference | Qualitative difference in data reproducibility and clarity of mechanistic interpretation. |
| Conditions | In vitro studies on CHO (Chinese Hamster Ovary) cells. |
Ensures that observed biological effects are attributable to the specific inhibitor, justifying the procurement of a well-characterized, high-purity compound to avoid costly repeat experiments and invalid conclusions.
In models of ischemic stroke or neurodegenerative diseases like Alzheimer's, where dysregulation of calpain activity is a key pathological feature, MG-101 is the appropriate tool. Its potent inhibition of Calpain I and II allows for targeted investigation of this pathway with minimal confounding effects from strong proteasome inhibition.
For animal studies investigating the therapeutic potential of calpain inhibition, MG-101's superior solubility and compatibility with standard parenteral vehicles is a critical advantage. This ensures reproducible dosing and bioavailability, which is essential for generating reliable preclinical data.
When studying the regulation of apoptosis or cell cycle progression, particularly the role of cyclin B degradation, high-purity MG-101 provides a reliable method to induce cell cycle arrest. This allows for synchronized cell populations and clear, interpretable results in downstream analyses.